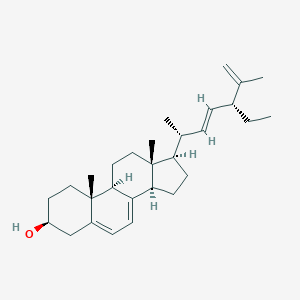
Stigmasta-5,7,22,25-tetraene-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stigmasta-5,7,22,25-tetraene-3-ol is a sterol compound that is found in various plants and fungi. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and food science.
Mecanismo De Acción
The mechanism of action of stigmasta-5,7,22,25-tetraene-3-ol varies depending on the application. In medicine, it has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, it has been shown to regulate plant growth and to act as a natural pesticide by inhibiting the growth of pests and pathogens. In food science, it has been shown to act as an antioxidant and to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Stigmasta-5,7,22,25-tetraene-3-ol has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation, to induce apoptosis in cancer cells, and to improve insulin sensitivity. In agriculture, it has been shown to regulate plant growth and to inhibit the growth of pests and pathogens. In food science, it has been shown to act as an antioxidant and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stigmasta-5,7,22,25-tetraene-3-ol has several advantages and limitations for lab experiments. Its advantages include its natural origin, its low toxicity, and its potential applications in various fields. Its limitations include its limited availability, its variability in purity and potency, and its potential interactions with other compounds.
Direcciones Futuras
There are several future directions for the study of stigmasta-5,7,22,25-tetraene-3-ol. In medicine, further research is needed to determine its potential use as a treatment for various diseases, including cancer, diabetes, and inflammatory disorders. In agriculture, further research is needed to determine its potential use as a plant growth regulator and as a natural pesticide. In food science, further research is needed to determine its potential use as a food additive and as a natural preservative. Additionally, further research is needed to improve the synthesis method and to increase the availability and purity of stigmasta-5,7,22,25-tetraene-3-ol.
Conclusion:
In conclusion, stigmasta-5,7,22,25-tetraene-3-ol is a sterol compound that has been studied extensively for its potential applications in medicine, agriculture, and food science. Its mechanism of action varies depending on the application, and it has several biochemical and physiological effects. While it has several advantages for lab experiments, it also has several limitations. Further research is needed to determine its potential use in various fields and to improve the synthesis method.
Métodos De Síntesis
Stigmasta-5,7,22,25-tetraene-3-ol can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and fermentation. Chemical synthesis involves the use of chemical reactions to create the compound, while extraction from natural sources involves isolating the compound from plants and fungi. Fermentation involves the use of microorganisms to produce the compound.
Aplicaciones Científicas De Investigación
Stigmasta-5,7,22,25-tetraene-3-ol has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, it has been studied for its potential use as a plant growth regulator and as a natural pesticide. In food science, it has been studied for its potential use as a food additive and as a natural preservative.
Propiedades
Número CAS |
119386-11-7 |
|---|---|
Nombre del producto |
Stigmasta-5,7,22,25-tetraene-3-ol |
Fórmula molecular |
C2H4.Cl3Pt.K.H2O |
Peso molecular |
408.7 g/mol |
Nombre IUPAC |
(3S,9S,10R,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-11,20-21,23,25-27,30H,2,7,12-18H2,1,3-6H3/b9-8+/t20-,21-,23+,25-,26+,27+,28+,29-/m1/s1 |
Clave InChI |
ZQGUFZGRZKDSPC-CIFIHVIMSA-N |
SMILES isomérico |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C |
SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(=C)C |
SMILES canónico |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(=C)C |
Sinónimos |
SMTOL stigmasta-5,7,22,25-tetraene-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




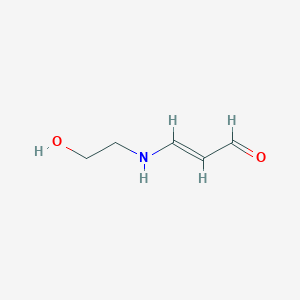


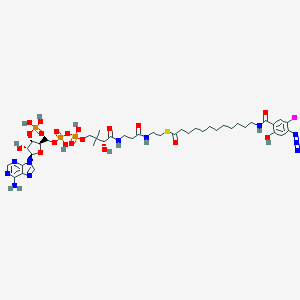
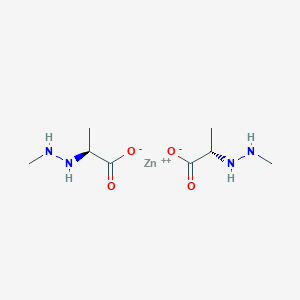
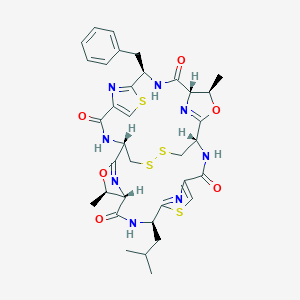
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)

![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
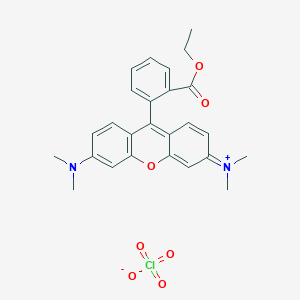
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)